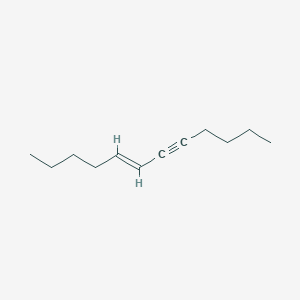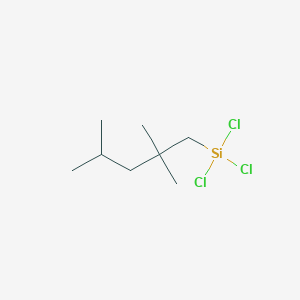
3-Chloro-5-nitrotoluène
Vue d'ensemble
Description
3-Chloro-5-nitrotoluene: is an aromatic compound with the molecular formula C7H6ClNO2 . It is a colorless to pale yellow crystalline solid with a pungent odor. This compound is almost insoluble in water but can be dissolved in organic solvents such as ethanol and dichloromethane . It is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
3-Chloro-5-nitrotoluene has several applications in scientific research, including:
Mécanisme D'action
Target of Action
3-Chloro-5-nitrotoluene is a synthetic compound that is primarily used in chemical reactions as a reagent. Its primary targets are often other organic compounds in a chemical reaction . It is particularly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 3-Chloro-5-nitrotoluene involves its interaction with its targets in a chemical reaction. In the Suzuki–Miyaura coupling, for example, the reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium . The nitro group on the 3-Chloro-5-nitrotoluene molecule can act as a meta director, influencing the position of subsequent substitutions on the benzene ring .
Biochemical Pathways
These pathways often involve the reduction of the nitro group and subsequent breakdown of the aromatic ring .
Pharmacokinetics
It’s known that nitroaromatic compounds can be absorbed through the gastrointestinal tract, the respiratory tract, and to a lesser extent, through the skin .
Result of Action
The result of 3-Chloro-5-nitrotoluene’s action largely depends on the context of its use. In chemical reactions, it can facilitate the formation of new carbon-carbon bonds . Exposure to nitroaromatic compounds can have harmful effects, including skin and eye irritation, and potential damage to organs through prolonged or repeated exposure .
Action Environment
The action, efficacy, and stability of 3-Chloro-5-nitrotoluene can be influenced by various environmental factors. For instance, in Suzuki–Miyaura coupling, the reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals .
Analyse Biochimique
Biochemical Properties
It is known that nitroaromatic compounds like 3-Chloro-5-nitrotoluene can interact with various enzymes and proteins within the cell
Cellular Effects
Nitroaromatic compounds are known to cause damage to various organs in animal models, indicating that they can have significant effects on cellular processes
Molecular Mechanism
Nitroaromatic compounds are known to undergo various reactions, including oxidation of the methyl group followed by conjugation with glucuronic acid or sulfuric acid . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that nitroaromatic compounds can undergo changes over time, including degradation
Dosage Effects in Animal Models
Nitroaromatic compounds are known to cause damage to various organs in animal models, indicating that they can have significant effects at high doses
Metabolic Pathways
It is known that nitroaromatic compounds can undergo various reactions, including oxidation of the methyl group followed by conjugation with glucuronic acid or sulfuric acid . These reactions could potentially involve various enzymes or cofactors and could have effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that nitroaromatic compounds can be absorbed through the gastrointestinal tract, the respiratory tract, and to a lesser extent also through the skin and distributed within the body .
Subcellular Localization
It is known that nitroaromatic compounds can interact with various subcellular structures, potentially influencing their activity or function
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-5-nitrotoluene typically involves the nitration of 3-chlorotoluene. The process can be summarized as follows:
Nitration of 3-Chlorotoluene: 3-Chlorotoluene is reacted with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the meta position relative to the methyl group.
Chlorination of 2-Methyl-4-nitroaniline: Another method involves reacting 2-methyl-4-nitroaniline with a chlorinating agent such as t-butyl hypochlorite in a neutral condition to obtain 2-chloro-4-nitro-6-methylaniline, which is then deaminated to yield 3-Chloro-5-nitrotoluene.
Industrial Production Methods: The industrial production of 3-Chloro-5-nitrotoluene follows similar synthetic routes but is optimized for large-scale production. The process involves:
Nitration: Large-scale nitration of 3-chlorotoluene using a continuous flow reactor to ensure efficient mixing and temperature control.
Purification: The crude product is purified through recrystallization or distillation to obtain high-purity 3-Chloro-5-nitrotoluene.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-5-nitrotoluene undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.
Major Products:
Reduction: 3-Chloro-5-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
3-Chloro-4-nitrotoluene: Similar structure but with the nitro group at the para position relative to the methyl group.
2-Chloro-5-nitrotoluene: Similar structure but with the chlorine atom at the ortho position relative to the nitro group.
4-Chloro-3-nitrotoluene: Similar structure but with the chlorine atom at the para position relative to the nitro group.
Uniqueness: 3-Chloro-5-nitrotoluene is unique due to the specific positioning of the chlorine and nitro groups on the aromatic ring, which influences its chemical reactivity and the types of reactions it can undergo. This unique positioning makes it a valuable intermediate in the synthesis of various specialized compounds .
Propriétés
IUPAC Name |
1-chloro-3-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHGLULQDOFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305135 | |
| Record name | 3-Chloro-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16582-38-0 | |
| Record name | 3-Chloro-5-nitrotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)









![2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate](/img/structure/B98164.png)
